(2-Fluorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-fluorophenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-15-7-2-3-9-17(15)21-24-20(28-25-21)13-16-8-6-12-26(14-16)22(27)18-10-4-5-11-19(18)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIQPTPMXQUFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Attachment of the Piperidine Ring: : The piperidine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with an appropriate electrophile, such as a halogenated intermediate.
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Final Coupling: : The final step involves coupling the fluorophenyl group with the piperidine-oxadiazole intermediate. This can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling, depending on the specific functional groups present.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the tolyl group. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the oxadiazole ring or the carbonyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. The presence of the oxadiazole ring, in particular, is known to impart antimicrobial and anti-inflammatory activities. Research into its biological activity could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, such as enzymes or receptors, making it a promising lead compound in drug discovery.
Industry
Industrially, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (2-Fluorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the piperidine ring can enhance membrane permeability. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to four structural analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
- Shares the piperidine-oxadiazole core but differs in substituents:
- Oxadiazole: 4-fluorophenyl vs. o-tolyl in the target compound.
- Methanone: 4-fluorophenyl vs. 2-fluorophenyl. Demonstrated potent mGlu5 positive allosteric modulation (PAM) activity (EC50 = 170 nM) and preclinical efficacy in antipsychotic and cognition models.
Triazolyl Analog: Replaces the 2-fluorophenyl methanone with a 1,2,4-triazol-5-yl group. Lower molecular weight (352.4 vs. 376.4) and altered electronic properties due to the triazole’s nitrogen-rich structure.
Phenylthio-Propanone Analog: Features a phenylthio-propanone chain instead of the methanone group. Increased molecular weight (425.5) and sulfur content, which may influence metabolic stability and redox sensitivity.
Pyrazolyl Methanone Analog: Replaces oxadiazole with a dihydropyrazole ring.
Hypothesized Pharmacological Implications
- Substituent Effects on mGlu5 Activity: ADX47273’s 4-fluorophenyl groups likely engage in π-π stacking and hydrophobic interactions with mGlu5. The target compound’s o-tolyl group may strengthen hydrophobic binding but introduce steric hindrance.
Metabolic Stability :
- The o-tolyl methyl group may slow oxidative metabolism compared to ADX47273’s fluorine substituents, which are prone to defluorination.
Biological Activity
The compound (2-Fluorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone represents a novel class of organic compounds that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be broken down into several structural components:
- 2-Fluorophenyl group : Provides potential interactions with various biological targets.
- 1,2,4-Oxadiazole moiety : Known for diverse biological activities including antimicrobial and anticancer properties.
- Piperidine ring : Often associated with neuroactive compounds.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities. Key findings related to the specific compound include:
Anticancer Activity
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Mechanisms of Action : The oxadiazole scaffold has been shown to inhibit various cancer cell lines through multiple mechanisms, including:
- Induction of apoptosis.
- Inhibition of cell proliferation.
- Disruption of cell cycle progression.
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Case Studies :
- A study demonstrated that similar oxadiazole derivatives exhibited cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC50 values ranging from 20 to 100 µM .
- Another investigation revealed that compounds with piperidine structures showed enhanced activity against tumor cells due to their ability to penetrate cellular membranes effectively .
Anti-inflammatory Properties
Research suggests that compounds containing oxadiazole rings can modulate inflammatory responses. They have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity:
- In vitro Studies : Similar oxadiazole derivatives have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds have shown significant inhibition against Staphylococcus aureus and Escherichia coli .
Data Table: Biological Activities of Related Compounds
Mechanistic Insights
The biological activity of the compound can be attributed to its interaction with specific molecular targets:
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound, and how can reaction conditions be validated?
- Methodological Answer: Synthesis involves multi-step organic reactions requiring precise control of temperature, pH, and catalysts (e.g., Pd-based catalysts for coupling reactions). Key steps include:
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Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates under reflux conditions .
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Alkylation of the piperidine moiety using a halogenated methyl-oxadiazole precursor .
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Final coupling of the fluorophenyl group via nucleophilic acyl substitution .
Validation: Use HPLC to monitor reaction progress (>95% purity threshold) and NMR to confirm intermediate structures. For example, ¹H NMR can verify methylene bridge integration between oxadiazole and piperidine (δ 3.5–4.0 ppm) .- Data Table 1: Synthesis Optimization Parameters
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence stability and bioactivity?
- Methodological Answer: Substituent effects can be systematically studied via:
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Electronic Effects: Fluorine’s electronegativity enhances metabolic stability by reducing CYP450-mediated oxidation (logP reduction by ~0.5 vs. chloro analogs) .
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Steric Effects: Ortho-tolyl on oxadiazole increases steric hindrance, potentially reducing off-target binding (IC₅₀ improvement by 2-fold in kinase assays) .
Experimental Design: Compare analogs in stability assays (e.g., microsomal half-life) and receptor-binding assays (e.g., radioligand displacement).- Data Table 2: Substituent Impact on Stability
| Substituent | logP | Microsomal t₁/₂ (min) | Solubility (µg/mL) |
|---|---|---|---|
| 2-Fluorophenyl | 3.1 | 45 ± 5 | 12.3 |
| 2-Chlorophenyl | 3.6 | 30 ± 3 | 8.7 |
| Source: Analog data from |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
- Methodological Answer: Discrepancies in bioactivity (e.g., µM vs. nM IC₅₀ values) may arise from assay conditions or impurities. Strategies include:
- Dose-Response Curves: Validate potency across ≥3 independent replicates (e.g., EC₅₀ for PDE4 inhibition: 120 nM ± 15% ).
- Counter-Screening: Test against related targets (e.g., PDE3/PDE5) to confirm selectivity .
- Crystallography: Resolve binding modes using X-ray structures (e.g., piperidine-Oxadiazole dihedral angle = 75° vs. 90° in inactive analogs) .
Q. What computational approaches predict metabolic liabilities in this scaffold?
- Methodological Answer: Use in silico tools to identify sites of Phase I/II metabolism:
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CYP450 Docking: Glide/SP or AutoDock Vina to model interactions with CYP3A4/2D6 (e.g., oxadiazole methyl group as a hydroxylation hotspot) .
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MetaSite Analysis: Predicts glucuronidation at the fluorophenyl ring (probability >60%) .
Validation: Compare with in vitro hepatocyte clearance data (e.g., Clint = 15 mL/min/kg in human hepatocytes) .- Data Table 3: Computational vs. Experimental Metabolic Stability
| Parameter | Predicted (MetaSite) | Experimental (Hepatocytes) |
|---|---|---|
| CYP3A4 t₁/₂ | 28 min | 32 ± 4 min |
| UGT1A1 % glucuronidation | 65% | 58 ± 7% |
| Source: |
Q. How can researchers address low solubility during in vitro-to-in vivo translation?
- Methodological Answer:
- Formulation Screening: Test co-solvents (e.g., 10% DMSO/PEG400) or nanocrystal formulations to enhance solubility (>50 µg/mL target) .
- Salt Formation: Explore hydrochloride salts (e.g., pKa = 7.2 for piperidine nitrogen) to improve aqueous solubility by 3-fold .
Validation: Use dynamic light scattering (DLS) for particle size analysis (target <200 nm) and in vivo PK studies in rodents (AUC₀–24h >1000 ng·h/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
